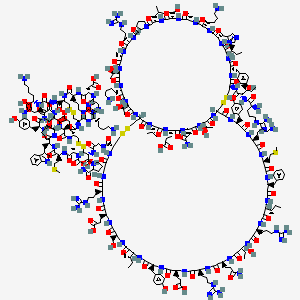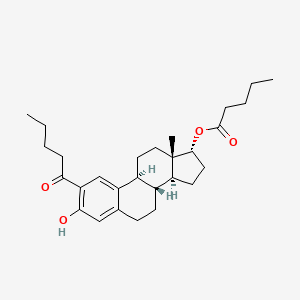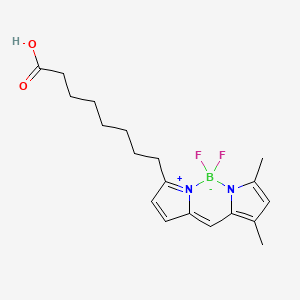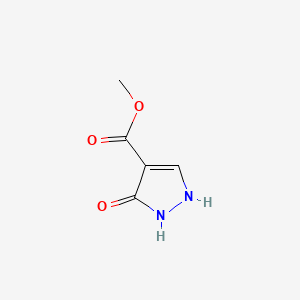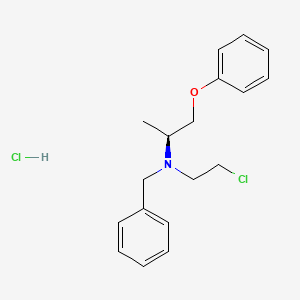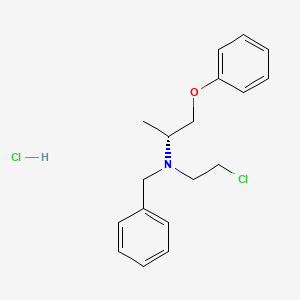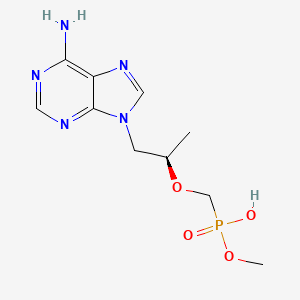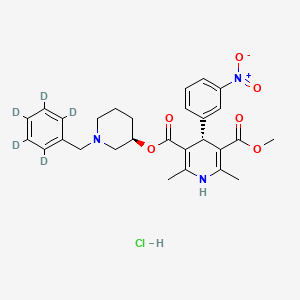
rac Benidipine-d5 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac Benidipine-d5 Hydrochloride: is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of benidipine, a dihydropyridine calcium channel blocker used to treat hypertension and angina pectoris. The compound has the molecular formula C28H26D5N3O6·HCl and a molecular weight of 547.054 .
作用机制
Target of Action
The primary targets of rac Benidipine-d5 Hydrochloride are the L, N, and T type calcium channels . These channels play a crucial role in regulating the influx of calcium ions, which is essential for various cellular functions, including muscle contraction and neurotransmitter release.
Mode of Action
This compound acts as a tripe calcium channel inhibitor, blocking the L, N, and T type calcium channels . This blocking action reduces the influx of calcium ions into cells, leading to relaxation of vascular smooth muscle and a decrease in blood pressure .
Biochemical Pathways
By inhibiting calcium channels, this compound affects the calcium signaling pathway, which has downstream effects on various cellular processes. These include the regulation of vascular tone, heart rate, and the release of neurotransmitters .
Pharmacokinetics
Its bioavailability is likely influenced by factors such as absorption rate, metabolism, and excretion .
生化分析
Biochemical Properties
rac Benidipine-d5 Hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a calcium channel blocker, it inhibits the influx of calcium ions through L-type, N-type, and T-type calcium channels. This inhibition affects the activity of enzymes such as protein kinase C and calmodulin-dependent kinase, which are involved in calcium signaling pathways . Additionally, this compound interacts with nitric oxide synthase, enhancing nitric oxide production and contributing to its vasodilatory effects .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By blocking calcium channels, it reduces intracellular calcium levels, leading to decreased activation of calcium-dependent enzymes and proteins . This reduction in calcium signaling affects gene expression by modulating transcription factors such as NF-κB and CREB. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes and influencing the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with calcium channels. By binding to the α1 subunit of L-type, N-type, and T-type calcium channels, it inhibits calcium ion influx, leading to vasodilation and reduced blood pressure . Additionally, this compound modulates the activity of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which are involved in its metabolism . This modulation affects the drug’s pharmacokinetics and contributes to its long-lasting effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound exhibits a slow onset but long-lasting antihypertensive effect, which is attributed to its retention in the plasma membrane and slow elimination from the body . Studies have shown that this compound remains stable under various conditions, with minimal degradation observed over extended periods . Long-term effects on cellular function include sustained vasodilation and reduced oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces blood pressure without significant adverse effects . At high doses, this compound can cause toxic effects, including impaired immune responses and increased susceptibility to infections . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a limit to its therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative N-dealkylation, hydrolysis of the ester moiety, and dehydrogenation . These metabolic processes result in the formation of various metabolites, which are further processed and excreted from the body. The interaction with cytochrome P450 enzymes also affects the metabolic flux and levels of other metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s high affinity for cell membranes allows it to accumulate in target tissues, such as vascular smooth muscle cells . This accumulation enhances its therapeutic effects by ensuring sustained inhibition of calcium channels. Additionally, this compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular weight .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the plasma membrane, where it interacts with calcium channels to exert its effects . Post-translational modifications, such as phosphorylation, may influence its targeting to specific compartments or organelles. The subcellular localization of this compound is crucial for its role in modulating calcium signaling and cellular function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac Benidipine-d5 Hydrochloride involves the incorporation of deuterium atoms into the benidipine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is typically produced in specialized facilities equipped to handle stable isotopes and ensure compliance with regulatory standards .
化学反应分析
Types of Reactions: rac Benidipine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benidipine derivatives
科学研究应用
rac Benidipine-d5 Hydrochloride is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of benidipine and its metabolites.
Biology: Employed in studies investigating the biological pathways and mechanisms of action of benidipine.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Utilized in the development and validation of analytical methods for quality control in pharmaceutical manufacturing .
相似化合物的比较
Benidipine Hydrochloride: The non-deuterated form of rac Benidipine-d5 Hydrochloride.
Amlodipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.
Nifedipine: A dihydropyridine calcium channel blocker with similar therapeutic uses
Uniqueness: this compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in analytical studies. This feature sets it apart from other similar compounds that lack isotopic labeling .
属性
IUPAC Name |
3-O-methyl 5-O-[(3R)-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-3-yl] (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26-;/m1./s1/i4D,5D,6D,9D,10D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILKDKRQBYMKQX-JHOPYRTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC[C@H](C2)OC(=O)C3=C(NC(=C([C@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
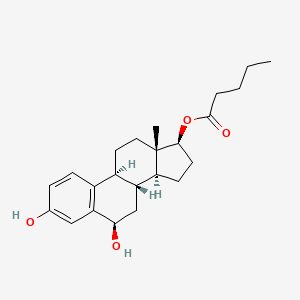
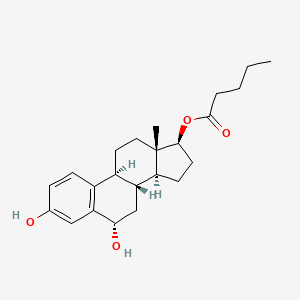
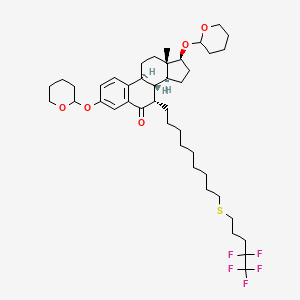
![Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium](/img/structure/B588977.png)


